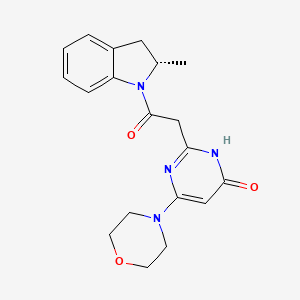

SAR-260301

Descripción

Propiedades

IUPAC Name |

2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXHPOBBKRWJGA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260612-13-2 | |

| Record name | SAR-260301 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260612132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAR-260301 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33639WNC7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective PI3Kβ Inhibitor SAR-260301: A Targeted Approach for PTEN-Deficient Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SAR-260301, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta isoform, with a specific focus on its activity in phosphatase and tensin homolog (PTEN)-deficient cancer cells. The loss of PTEN, a critical tumor suppressor, leads to the hyperactivation of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] SAR-260301 was developed to specifically target the PI3Kβ isoform, which plays a dominant role in driving this pathway in the context of PTEN deficiency.[3][4]

Core Mechanism of Action in PTEN-Deficient Cells

In healthy cells, PTEN acts as a negative regulator of the PI3K pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5] This action curtails the activation of downstream effectors such as AKT and mTOR. In PTEN-deficient tumors, the absence of this crucial braking mechanism results in the constitutive accumulation of PIP3 and aberrant activation of the PI3K/AKT/mTOR cascade, promoting tumorigenesis.[1][5]

SAR-260301 is an orally bioavailable, ATP-competitive inhibitor that selectively targets the p110β catalytic subunit of PI3K.[4][6] By inhibiting PI3Kβ, SAR-260301 blocks the conversion of PIP2 to PIP3, thereby reducing the levels of this key second messenger and attenuating the downstream signaling cascade. This leads to decreased phosphorylation and activation of AKT and subsequent downstream targets, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis in PTEN-deficient cancer models.[6][7] Preclinical studies have demonstrated that PTEN-deficient tumors exhibit a particular dependency on the PI3Kβ isoform for their growth and survival, providing a strong rationale for the development of selective PI3Kβ inhibitors like SAR-260301.[4][8]

Quantitative Efficacy and Selectivity

The potency and selectivity of SAR-260301 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.

| Parameter | Value | Assay Type | Reference |

| PI3Kβ IC50 | 52 nM | TR-FRET Assay | [4][9] |

| PI3Kβ IC50 | 23 nM | Not Specified | [10] |

| PI3Kδ IC50 | Moderately active (7.8-fold less than PI3Kβ) | Biochemical Assay | [4] |

| PI3Kα IC50 | Weakly active | Biochemical Assay | [7] |

| PI3Kγ IC50 | No or weak activity | Biochemical Assay | [7] |

| mTOR IC50 | >10 µmol/L | Not Specified | [4] |

| VPS34 IC50 | 180 nmol/L | Not Specified | [4] |

| Table 1: Biochemical Potency and Selectivity of SAR-260301 |

| Cell Line | PTEN Status | Parameter | Value | Reference |

| PTEN-deficient tumor cells | Deficient | pAkt-S473 IC50 | 39 to 310 nM | [7] |

| PTEN-deficient tumor cells | Deficient | pAkt-T308 IC50 | 20 to 209 nM | [7] |

| LNCaP (prostate) | Deficient | Proliferation IC50 (low serum) | 2.9 µM | [10] |

| LNCaP (prostate) | Deficient | Proliferation IC50 (high serum) | 5.0 µM | [10] |

| UACC-62 (melanoma) | Deficient/BRAF-mutant | Proliferation IC40 | 6.5 µM | [10] |

| WM-266.4 (melanoma) | Deficient/BRAF-mutant | Proliferation IC40 | 3.3 µM | [10] |

| Table 2: Cellular Activity of SAR-260301 in PTEN-Deficient Cancer Cell Lines |

Signaling Pathways and Experimental Visualization

To illustrate the mechanism of action and experimental approaches, the following diagrams are provided.

Caption: PI3K/AKT/mTOR pathway in PTEN-deficient cells.

Caption: Mechanism of action of SAR-260301.

Caption: A typical in vitro experimental workflow.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of SAR-260301.

1. PI3Kβ Biochemical Assay (TR-FRET)

-

Objective: To determine the in vitro inhibitory activity of SAR-260301 on PI3Kβ lipid kinase.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the production of PIP3.

-

Procedure:

-

Recombinant PI3Kβ enzyme is incubated with a biotinylated PIP2 substrate and ATP in a suitable assay buffer.

-

SAR-260301 is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of PIP3 produced is detected using a europium-labeled anti-PIP3 antibody and a streptavidin-conjugated acceptor fluorophore.

-

The TR-FRET signal is measured, which is proportional to the amount of PIP3 generated.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

2. Cellular p-AKT Inhibition Assay (Western Blot)

-

Objective: To assess the ability of SAR-260301 to inhibit PI3K pathway signaling in intact cells.

-

Procedure:

-

PTEN-deficient cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of SAR-260301 for a specified duration (e.g., 1.5 hours).[11]

-

For some cell lines that require growth factor stimulation, cells are serum-starved prior to treatment and then stimulated with a growth factor like IGF-1.[11]

-

After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) and total AKT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified.

-

The ratio of p-AKT to total AKT is calculated and normalized to the vehicle-treated control to determine the percentage of inhibition.[7][11]

-

3. Cell Proliferation Assay

-

Objective: To evaluate the effect of SAR-260301 on the growth of PTEN-deficient cancer cells.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

After 24 hours, cells are treated with a range of concentrations of SAR-260301.

-

The plates are incubated for a prolonged period (e.g., 4 days).[10]

-

Cell viability or proliferation is assessed using a commercially available assay, such as one based on the quantification of ATP (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTS or WST-1).

-

The luminescence or absorbance is measured using a plate reader.

-

The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

-

Clinical Development and Future Perspectives

A first-in-human clinical trial (NCT01673737) of SAR-260301 was conducted in patients with advanced solid tumors.[3][9] While the drug had an acceptable safety profile, it was found to be rapidly cleared from the body.[3] This pharmacokinetic property made it challenging to maintain exposures at levels associated with antitumor activity in preclinical models.[3] Consequently, the clinical development of SAR-260301 was terminated.[3]

Despite the discontinuation of its development, the preclinical data for SAR-260301 provided a valuable proof-of-concept for the selective targeting of PI3Kβ in PTEN-deficient cancers.[4] The findings underscore the importance of PI3Kβ as a therapeutic target in this patient population and have informed the development of next-generation PI3Kβ inhibitors with improved pharmacokinetic profiles. The research on SAR-260301 has contributed significantly to our understanding of the intricacies of the PI3K pathway and the development of targeted therapies for genetically defined cancers.

References

- 1. The PTEN–PI3K Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

SAR-260301: A Technical Guide to its PI3K Beta Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphatidylinositol 3-kinase (PI3K) beta selectivity profile of SAR-260301, a potent and orally bioavailable inhibitor. This document details its biochemical and cellular activity, the methodologies used for its characterization, and its mechanism of action, with a particular focus on its activity in phosphatase and tensin homolog (PTEN)-deficient tumors.

Introduction to SAR-260301

SAR-260301 is a selective inhibitor of the p110β catalytic subunit of Class I PI3K.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, often driven by mutations in PIK3CA (encoding the p110α subunit) or loss of the tumor suppressor PTEN.[1] PTEN loss leads to hyperactivation of the PI3K pathway, with a particular dependence on the p110β isoform.[2] SAR-260301 was developed to selectively target PI3Kβ, with the therapeutic hypothesis that this would be effective in PTEN-deficient cancers while minimizing toxicities associated with broader PI3K inhibition.[1]

Biochemical and Cellular Selectivity Profile

The selectivity of SAR-260301 for PI3Kβ has been characterized in both biochemical and cellular assays. The following tables summarize the quantitative data on its inhibitory activity.

Table 1: Biochemical Inhibitory Activity of SAR-260301 against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110β | 23 |

| p110α | >1000 |

| p110δ | 180 |

| p110γ | >1000 |

Data sourced from biochemical assays. The IC50 value for p110β is also reported as 52 nM in some studies.[3]

Table 2: Cellular Inhibitory Activity of SAR-260301 in Engineered Cell Lines

| Cell Line | Target | IC50 (nM) |

| MEF-3T3-myr-p110β | PI3Kβ-dependent proliferation | 196 |

This mechanistic model demonstrates the cellular potency of SAR-260301 on PI3Kβ-driven proliferation.

Table 3: Cellular Activity of SAR-260301 in Cancer Cell Lines

| Cell Line | Genotype | Assay | IC50 (µM) |

| UACC-62 | PTEN-deficient, BRAF mutant | pAktS473 inhibition | 0.06 |

| LNCaP | PTEN-deficient | Cell proliferation | 2.9 - 5.0 |

| PC3 | PTEN-deficient | Cell proliferation | >10 (short-term), active at 3-10 µM (long-term) |

| WM-266.4 | PTEN-deficient, BRAF mutant | Cell proliferation | 3.3 (IC40) |

| UACC-62 | PTEN-deficient, BRAF mutant | Cell proliferation | 6.5 (IC40) |

These data highlight the preferential activity of SAR-260301 in PTEN-deficient cancer cell lines.

Signaling Pathways and Experimental Workflows

PI3K Signaling Pathway in PTEN-Deficient Cancer

Caption: PI3K signaling in PTEN-deficient cells and the inhibitory action of SAR-260301.

Experimental Workflow for Determining PI3K Isoform Selectivity

Caption: Workflow for assessing the biochemical and cellular selectivity of SAR-260301.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize the selectivity profile of SAR-260301.

In Vitro PI3K Enzyme Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

-

Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PIP2 (substrate)

-

ATP

-

SAR-260301 (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well, white, low-volume)

-

Multimode plate reader with luminescence detection

Protocol:

-

Prepare Reagents: Prepare assay buffer, kinase-substrate solution, and serial dilutions of SAR-260301 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Kinase Reaction:

-

Add SAR-260301 or vehicle (DMSO) to the assay plate.

-

Add the PI3K enzyme and PIP2 substrate mixture to each well.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of SAR-260301 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-Akt (Ser473) Inhibition

This method is used to assess the inhibition of downstream PI3K signaling in cells.

Materials:

-

PTEN-deficient cancer cell lines (e.g., UACC-62, LNCaP)

-

Complete cell culture medium

-

SAR-260301

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of SAR-260301 or vehicle for a specified duration (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total Akt and a loading control to normalize the p-Akt signal.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control. Calculate the percent inhibition of p-Akt phosphorylation relative to the vehicle control to determine the cellular IC50.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of SAR-260301 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

SAR-260301

-

96-well clear or opaque-walled plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Solubilization solution (for MTT)

-

Spectrophotometer or luminometer

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach.

-

Compound Treatment: Treat cells with a serial dilution of SAR-260301 for a defined period (e.g., 72-96 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the IC50 value.

Protocol (CellTiter-Glo® Assay):

-

Cell Seeding and Treatment: Follow steps 1 and 2 as for the MTT assay, using an opaque-walled plate.

-

Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent.

-

Signal Stabilization: Mix the contents and incubate at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the IC50 value.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of SAR-260301 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

PTEN-deficient human cancer cell line (e.g., UACC-62)

-

Matrigel (optional, for subcutaneous injection)

-

SAR-260301 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer SAR-260301 or vehicle orally at a specified dose and schedule (e.g., once or twice daily).

-

Monitoring:

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

-

Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI). Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.

Conclusion

SAR-260301 is a potent and selective inhibitor of the PI3Kβ isoform, with demonstrated activity in preclinical models of PTEN-deficient cancers. Its selectivity profile, characterized through a series of biochemical and cellular assays, supports its targeted mechanism of action. The experimental protocols outlined in this guide provide a framework for the evaluation of PI3K inhibitors and a deeper understanding of the preclinical data supporting the development of SAR-260301. While clinical development of SAR-260301 was halted due to pharmacokinetic challenges, the data generated for this compound have provided valuable insights into the therapeutic potential of selective PI3Kβ inhibition.[4]

References

SAR-260301: A Technical Guide to its Downstream Signaling Effects on p-Akt S473

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of SAR-260301, a selective inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3K). A primary focus is its impact on the phosphorylation of Akt at the serine 473 residue (p-Akt S473), a critical node in cell survival and proliferation pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

SAR-260301 is an orally bioavailable small molecule that selectively targets the p110β catalytic subunit of Class I PI3K.[1][2] This selectivity is particularly relevant in tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN), where PI3Kβ is often the dominant isoform driving the pathway's activity.[1][3][4] By inhibiting PI3Kβ, SAR-260301 effectively blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger. This, in turn, prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[5][6] The dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many solid tumors, contributing to increased cell growth, survival, and resistance to therapy.[1][2]

Impact on p-Akt S473 and Downstream Signaling

The activation of Akt is a multi-step process that requires its translocation to the cell membrane and subsequent phosphorylation at two key residues: threonine 308 (T308) in the activation loop and serine 473 (S473) in the C-terminal hydrophobic motif.[5][7] Full activation of Akt, which is necessary for it to phosphorylate its numerous downstream substrates, is achieved upon phosphorylation of both sites.[6][8]

SAR-260301 has been shown to effectively modulate the phosphorylation of Akt at both S473 and T308, particularly in PTEN-deficient tumor cell lines.[4] This inhibition of Akt activation leads to a cascade of downstream effects, ultimately resulting in reduced cell proliferation and, in some cases, apoptosis.[2][9]

Signaling Pathway Diagram

Caption: SAR-260301 inhibits PI3Kβ, blocking Akt phosphorylation and downstream signaling.

Quantitative Data Summary

The inhibitory activity of SAR-260301 on PI3Kβ and its downstream effector p-Akt S473 has been quantified in various preclinical models. The following tables summarize the reported IC50 values.

| Target/Assay | Cell Line | IC50 (nM) | Reference |

| Biochemical Assays | |||

| p110β | - | 52 | [4] |

| p110β (mechanistic cellular model) | - | 32 | [4] |

| Cellular Assays | |||

| p-Akt S473 | UACC-62 | 60 | [9] |

| p-Akt S473 | PTEN-deficient tumor cell lines | 39 - 310 | [4] |

| p-Akt T308 | PTEN-deficient tumor cell lines | 20 - 209 | [4] |

| Cell Proliferation Assays | |||

| MEF-3T3-myr-p110β | - | 196 | [9] |

| LNCaP (low serum) | - | 2900 | [9] |

| LNCaP (high serum) | - | 5000 | [9] |

Experimental Protocols

While specific, detailed protocols from primary sources are limited in the public domain, the general methodologies for assessing the effects of SAR-260301 on p-Akt S473 can be inferred from standard biochemical and cellular assays.

Western Blotting for p-Akt S473 Detection

This is a standard method to quantify the levels of phosphorylated Akt.

Workflow Diagram:

Caption: Standard workflow for detecting p-Akt S473 via Western Blot.

Methodology:

-

Cell Culture and Treatment: PTEN-deficient cell lines (e.g., UACC-62, LNCaP) are cultured under standard conditions. Cells are then treated with varying concentrations of SAR-260301 or a vehicle control for a specified duration.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-Akt (Ser473). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting bands are visualized and quantified using a digital imaging system. The intensity of the p-Akt S473 band is typically normalized to the intensity of a total Akt or a loading control (e.g., GAPDH, β-actin) band.

In Vitro Kinase Assays

These assays are used to determine the direct inhibitory effect of SAR-260301 on the enzymatic activity of purified PI3Kβ.

Methodology:

-

Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains a reaction buffer with purified, recombinant PI3Kβ enzyme, a lipid substrate (e.g., PIP2), and ATP.

-

Inhibitor Addition: SAR-260301 is added at a range of concentrations to determine its IC50 value.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set period at a controlled temperature.

-

Detection of Product: The amount of PIP3 produced is quantified. This can be done using various methods, including radiometric assays (if using radiolabeled ATP) or non-radioactive methods that employ fluorescently labeled PIP3 binding proteins or antibodies.

-

Data Analysis: The amount of product formed is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Clinical Development and Outcomes

A first-in-human Phase I clinical trial (NCT01673737) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of SAR-260301 in patients with advanced solid tumors.[3][10] While the drug demonstrated an acceptable safety profile, it was found to be rapidly cleared from the body.[3] This rapid clearance prevented the maintenance of plasma concentrations high enough to achieve sustained inhibition of the PI3K pathway, which was deemed necessary for antitumor activity based on preclinical models.[3][10] Consequently, the clinical development of SAR-260301 was terminated.[3]

Conclusion

SAR-260301 is a potent and selective inhibitor of PI3Kβ that effectively modulates the phosphorylation of Akt at S473, a key downstream node in the PI3K signaling pathway. Its mechanism of action is particularly relevant in PTEN-deficient cancers. While preclinical data demonstrated promising antitumor activity, unfavorable pharmacokinetic properties, specifically rapid clearance, hindered its successful clinical development. Nevertheless, the study of SAR-260301 has provided valuable insights into the therapeutic targeting of the PI3Kβ isoform and underscores the critical importance of pharmacokinetic and pharmacodynamic assessments in early-stage drug development.[3]

References

- 1. Facebook [cancer.gov]

- 2. Sar-260301 | C19H22N4O3 | CID 135565159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. scispace.com [scispace.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ascopubs.org [ascopubs.org]

Role of PI3K beta in PTEN-null cancer models

An In-Depth Technical Guide to the Role of PI3Kβ in PTEN-Null Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in human cancers, making it a highly sought-after target for therapeutic intervention.[4][5][6] The PI3K family is composed of several isoforms, with the Class IA enzymes (p110α, p110β, and p110δ) being the most implicated in oncology.[7][8]

A key negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[1][3][9] PTEN functions by dephosphorylating the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby antagonizing PI3K activity.[2][3][9] Loss of PTEN function, a common event in a wide range of solid tumors including prostate, breast, and endometrial cancers, leads to the accumulation of PIP3 and constitutive activation of the downstream AKT/mTOR signaling cascade.[2][10][11] This sustained signaling promotes tumorigenesis and can confer resistance to conventional therapies.[6][10]

Interestingly, tumors that have lost PTEN function often exhibit a unique dependency on a specific PI3K isoform: PI3K beta (PI3Kβ), encoded by the PIK3CB gene.[4][9][12][13] While normal epithelial cells and tumors driven by receptor tyrosine kinases (RTKs) or PIK3CA mutations typically rely on the PI3Kα isoform, PTEN-null tumors often switch their dependency to PI3Kβ.[4][8][10] This phenomenon, often described as a synthetic lethal relationship, provides a compelling therapeutic window for selectively targeting these cancers.[11] This guide delves into the molecular mechanisms underpinning the role of PI3Kβ in PTEN-deficient cancers, summarizes key preclinical data for selective inhibitors, and outlines the experimental protocols used to investigate this critical signaling axis.

The PI3Kβ Signaling Axis in PTEN-Deficient Cells

Mechanism of PI3Kβ Dependency

The loss of PTEN removes the primary brake on the PI3K pathway.[9] In this context, PI3Kβ emerges as the essential isoform for maintaining high levels of PIP3 and driving downstream signaling.[14][15] The precise mechanism linking PTEN loss to PI3Kβ activation is an area of active investigation, but several models have been proposed. One key mechanism involves the adapter protein CRKL, which has been identified as a PI3Kβ-interacting protein.[16] In PTEN-null cells, CRKL can bind to tyrosine-phosphorylated p130Cas, a process facilitated by Src family kinases which are also activated upon PTEN loss.[16] This complex is thought to be crucial for p110β-dependent PI3K signaling and cell proliferation.[9][16]

Furthermore, the genetic context of the tumor can influence isoform dependency. While many PTEN-null tumors are PI3Kβ-dependent, the presence of concurrent mutations, such as an activating KRAS mutation, can shift this dependency towards PI3Kα.[4][8][12][13] This highlights the importance of comprehensive genomic profiling for patient stratification in clinical trials of isoform-selective PI3K inhibitors.

Downstream Effects of PI3Kβ Activation

In PTEN-null tumors, the hyperactivation of PI3Kβ perpetuates signaling through the canonical AKT/mTOR pathway, which has profound effects on multiple hallmarks of cancer:

-

Cell Proliferation and Survival: Activated AKT phosphorylates a host of substrates that inhibit apoptosis and promote cell cycle progression.[17][18] This leads to unchecked cell growth and survival, a hallmark of PTEN-null myelomas which are highly dependent on the PI3K/Akt pathway.[17]

-

Metabolic Reprogramming: Inhibition of PI3Kβ in PTEN-null models has been shown to have significant consequences on cellular metabolism.[7][19] Treatment with the PI3Kβ inhibitor AZD8186 resulted in the downregulation of genes involved in cholesterol biosynthesis and reduced carbon flux into the TCA cycle.[7][19] This suggests that targeting PI3Kβ exploits a metabolic dependency that contributes to its therapeutic effect.[7]

-

Immune Evasion: Recent evidence indicates that PI3Kβ plays a critical role in controlling immune escape in PTEN-deficient tumors.[20] In a mouse model of PTEN-null breast cancer, genetic or pharmacological inactivation of PI3Kβ led to reduced STAT3 signaling, increased expression of immune-stimulatory molecules, and a robust anti-tumor immune response.[20] This provides a strong rationale for combining PI3Kβ inhibitors with immunotherapy.[20]

Caption: PI3Kβ signaling pathway in the absence of PTEN.

Therapeutic Targeting of PI3Kβ in PTEN-Null Cancers

The dependency of PTEN-deficient tumors on PI3Kβ has led to the development of several isoform-selective inhibitors.[7] These agents have shown preferential activity in preclinical models where PTEN is lost.[7]

Key PI3Kβ Inhibitors and Preclinical Efficacy

Two of the most studied selective PI3Kβ inhibitors are AZD8186 and GSK2636771.

-

AZD8186: This potent, small-molecule inhibitor of PI3Kβ (with additional activity against PI3Kδ) has demonstrated significant anti-tumor activity in PTEN-null models.[7][15] In vitro studies show that cell lines sensitive to AZD8186 are enriched for PTEN deficiency, and treatment leads to inhibition of the AKT pathway.[15] In vivo, AZD8186 effectively inhibits PI3K pathway biomarkers in tumor xenografts.[10] While single-agent activity in vivo can be limited, its efficacy is greatly enhanced when used in combination therapies.[15]

-

GSK2636771: This orally bioavailable, PI3Kβ-selective inhibitor was developed to exploit the synthetic lethal relationship between PI3Kβ inhibition and PTEN loss.[11] Preclinical data demonstrate that GSK2636771 causes a concentration-dependent decrease in phosphorylated AKT (pAKT) and shows selective growth inhibition in PTEN-deficient cells.[11] Early clinical data in patients with PTEN-deficient tumors showed that 22% achieved stable disease.[21]

Combination Strategies

To maximize therapeutic effect and overcome potential resistance mechanisms, PI3Kβ inhibitors are often explored in combination with other agents.

-

With mTOR Inhibitors: Since mTOR is a key downstream effector, dual inhibition of PI3Kβ and mTOR can provide a more comprehensive and durable suppression of the pathway.[10] The combination of AZD8186 with the mTOR inhibitor vistusertib was shown to be highly effective at controlling the growth of PTEN-null tumor models both in vitro and in vivo.[10]

-

With Chemotherapy: AZD8186 has shown enhanced anti-tumor activity when combined with docetaxel, a standard chemotherapy for advanced triple-negative breast cancer (TNBC) and prostate cancers.[15]

-

With Immunotherapy: Given the role of PI3Kβ in immune evasion, combining its inhibition with immune checkpoint blockers is a promising strategy.[20] In a PTEN-deficient mouse melanoma model, AZD8186 significantly enhanced the anti-tumor efficacy of anti-PD-1 antibodies.[15]

Quantitative Analysis of PI3Kβ Inhibition

The following tables summarize key quantitative data from preclinical studies of PI3Kβ inhibitors in PTEN-null cancer models.

Table 1: In Vitro Potency of Selective PI3Kβ Inhibitors

| Compound | Target(s) | IC50 (nmol/L) | Cell Line Context | Reference |

|---|---|---|---|---|

| AZD8186 | PI3Kβ | 4 | Biochemical Assay | [7] |

| PI3Kδ | 12 | Biochemical Assay | [7] | |

| PI3Kα | 35 | Biochemical Assay | [7] | |

| PI3Kγ | 675 | Biochemical Assay | [7] | |

| GSK2636771 | PI3Kβ | ~1000x > PI3Kα | Biochemical Assay | [11] |

| | | ~10x > PI3Kδ | Biochemical Assay |[11] |

Table 2: In Vivo Efficacy of PI3Kβ Inhibitor Combinations in PTEN-Null Xenograft Models

| Inhibitor | Combination Agent | Cancer Model Type | Efficacy Endpoint | Outcome | Reference |

|---|---|---|---|---|---|

| AZD8186 | Vistusertib (mTORi) | TNBC, Prostate, Renal | Tumor Growth Control | Effective suppression of tumor growth | [10] |

| AZD8186 | Paclitaxel | TNBC (MDA-MB-468) | Enhanced Antitumor Activity | Combination enhanced efficacy vs single agents | [15] |

| AZD8186 | Anti-PD1 Antibody | Melanoma (BP) | Enhanced Antitumor Efficacy | Significant enhancement of anti-tumor effect |[15] |

Key Experimental Methodologies

Investigating the role of PI3Kβ requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Cell Viability and Proliferation Assays

-

Objective: To determine the sensitivity of cancer cell lines to PI3Kβ inhibitors.

-

Methodology:

-

Seed PTEN-null and PTEN-wildtype cancer cells in 96-well plates.

-

Treat cells with a dose-response curve of the PI3Kβ inhibitor (e.g., AZD8186) for a specified period (e.g., 3 to 21 days).[10][11]

-

Assess cell viability using reagents like CellTiter-Glo® (Promega) or by staining with crystal violet.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) to determine relative sensitivity.

-

Western Blotting for Pathway Modulation

-

Objective: To confirm target engagement and assess the inhibition of downstream signaling pathways.

-

Methodology:

-

Treat PTEN-null cells with the PI3Kβ inhibitor for a defined time (e.g., 24 hours).[19]

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key pathway proteins, such as p-AKT (Ser473), total AKT, p-S6, p-4EBP1, and PTEN.[10][19]

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of PI3Kβ inhibitors alone or in combination in a living organism.

-

Methodology:

-

Implant human PTEN-null tumor cells (e.g., HCC70, MDA-MB-468) subcutaneously into the flanks of immunocompromised mice (e.g., nude or NSG mice).[10][15]

-

When tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment cohorts (e.g., vehicle, inhibitor alone, combination agent, combination of both).

-

Administer treatments according to a defined schedule (e.g., AZD8186 at 100 mg/kg, twice daily by oral gavage).[19]

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

-

At the end of the study, harvest tumors for biomarker analysis (e.g., Western blot, immunohistochemistry) to confirm pathway inhibition in vivo.[10]

-

Caption: Preclinical workflow for evaluating PI3Kβ inhibitors.

Challenges and Future Directions

Despite the clear rationale for targeting PI3Kβ in PTEN-null cancers, challenges remain.

-

Resistance Mechanisms: Tumors can develop resistance to PI3Kβ-selective inhibitors. One identified mechanism is "isoform switching," where prolonged treatment leads to a feedback-mediated reactivation of PI3Kα, restoring downstream AKT signaling and rendering the tumor resistant.[10][15] This underscores the potential need for dual α/β inhibitors or combination strategies in certain contexts.

-

Patient Selection: As the genetic context can alter isoform dependency, robust biomarker strategies are crucial for identifying patients most likely to benefit from PI3Kβ inhibition.[4][12] Simple PTEN loss may not be a sufficient biomarker; analysis of co-occurring mutations (e.g., in KRAS) may be necessary for accurate stratification.[8][13]

-

Toxicity: While isoform-selective inhibitors are designed to have a better safety profile than pan-PI3K inhibitors, on-target toxicities can still limit dosing and efficacy.[22] Intermittent dosing schedules are one strategy being explored to mitigate toxicity while maintaining pathway inhibition.[22]

Future research will focus on developing more sophisticated biomarker strategies, understanding the complex interplay between PI3K isoforms, and optimizing combination therapies to achieve durable responses in patients with PTEN-deficient tumors.

Conclusion

The loss of the tumor suppressor PTEN creates a distinct dependency on the PI3Kβ isoform for tumor cell survival, proliferation, and metabolic function. This synthetic lethal interaction provides a clear therapeutic rationale for the use of selective PI3Kβ inhibitors. Preclinical studies have demonstrated that agents like AZD8186 and GSK2636771 can effectively inhibit the PI3K/AKT/mTOR pathway and control tumor growth, particularly when used in rationally designed combination therapies. While challenges related to resistance and patient selection persist, the targeting of PI3Kβ remains a highly promising strategy in the ongoing effort to develop precision medicines for PTEN-null cancers.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pnas.org [pnas.org]

- 9. The Mechanisms Underlying PTEN Loss in Human Tumors Suggest Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. PI3K isoform dependence of PTEN-deficient tumors can be altered by the genetic context - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K isoform dependence of PTEN-deficient tumors can be altered by the genetic context [agris.fao.org]

- 14. Both p110α and p110β isoforms of PI3K can modulate the impact of loss-of-function of the PTEN tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting PI3Kβ alone and in combination with chemotherapy or immunotherapy in tumors with PTEN loss - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CRKL mediates p110β-dependent PI3K signaling in PTEN-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preferential killing of PTEN-null myelomas by PI3K inhibitors through Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PI3K-beta Inhibitor for PTEN Loss-Related Cancers · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 22. aacrjournals.org [aacrjournals.org]

SAR-260301 and PI3K/Akt/mTOR Pathway Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2][3] One of the key mechanisms of pathway activation is the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), which negatively regulates PI3K signaling.[4] In the context of PTEN deficiency, the PI3Kβ (beta) isoform has been identified as a dominant driver of downstream signaling.[5]

SAR-260301 is an orally bioavailable and selective inhibitor of the class I PI3Kβ isoform.[4] By specifically targeting PI3Kβ, SAR-260301 aims to inhibit the PI3K/Akt/mTOR pathway in tumor cells that are dependent on this isoform, such as those with PTEN loss, potentially leading to apoptosis and the inhibition of tumor growth.[4] This technical guide provides a comprehensive overview of SAR-260301, its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

SAR-260301: Mechanism of Action and Preclinical Data

SAR-260301 is a potent inhibitor of the p110β catalytic subunit of PI3K.[4] Its selectivity for PI3Kβ is a key characteristic, with the intention of providing a more targeted therapeutic approach with a potentially improved safety profile compared to pan-PI3K inhibitors.[4]

Biochemical and Cellular Activity

The inhibitory activity of SAR-260301 has been characterized in various in vitro assays.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | PI3Kβ | 52 | [6] |

| Cellular Assay (pAktS473 inhibition in UACC-62 cells) | pAkt | 60 | |

| Cellular Proliferation (MEF-3T3-myr-p110β) | Cell Viability | 196 | |

| Cellular Proliferation (LNCaP - low serum) | Cell Viability | 2900 | |

| Cellular Proliferation (LNCaP - high serum) | Cell Viability | 5000 |

In Vivo Efficacy

Clinical Development

A first-in-human, phase I clinical trial (NCT01673737) was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of SAR-260301 in patients with advanced solid tumors.[5]

Key Findings from the Phase I Trial

| Parameter | Result | Reference |

| Maximum Tolerated Dose (MTD) | Not reached. | [5] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 pneumonitis (400 mg BID), Grade 3 increase in GGT (600 mg BID). | [5] |

| Most Frequent Treatment-Related Adverse Events | Nausea, vomiting, diarrhea. | [5] |

| Pharmacokinetics (PK) | Rapid absorption and rapid clearance. | [5] |

| Pharmacodynamics (PD) | Inhibition of pAkt in platelets was observed but was not sustained. | |

| Clinical Activity | No objective responses were documented. |

The rapid clearance of SAR-260301 presented a challenge in maintaining exposures sufficient for sustained pathway inhibition, which is believed to be necessary for antitumor activity based on preclinical models.[5] Consequently, the clinical development of SAR-260301 was terminated.[5]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling network initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[2] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[2] Activated Akt then phosphorylates a wide range of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes.[1] In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to the accumulation of PIP3 and constitutive activation of the PI3K/Akt/mTOR pathway.[4]

Experimental Protocols

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of a compound like SAR-260301 against a specific PI3K isoform.

Materials:

-

Recombinant human PI3Kβ enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

PIP2 substrate

-

ATP (radiolabeled or non-radiolabeled depending on detection method)

-

SAR-260301 (or other test compound)

-

Detection reagents (e.g., for ADP-Glo, HTRF, or filter binding assays)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of SAR-260301 in kinase buffer.

-

In a microplate, add the PI3Kβ enzyme, PIP2 substrate, and the diluted SAR-260301.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the chosen detection method.

-

Add detection reagents and measure the signal using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for pAkt Inhibition

This protocol describes how to assess the inhibition of Akt phosphorylation in cells treated with SAR-260301.

Materials:

-

PTEN-deficient cancer cell line (e.g., PC-3, U87MG)

-

Cell culture medium and supplements

-

SAR-260301

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-pAkt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of SAR-260301 for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pAkt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for loading control.

Cell Viability (MTT) Assay

This assay measures the effect of SAR-260301 on cell proliferation and viability.

Materials:

-

Cancer cell line

-

96-well plates

-

Cell culture medium

-

SAR-260301

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of SAR-260301.

-

Incubate for a desired period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of SAR-260301 in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

PTEN-deficient human tumor cell line

-

Matrigel (optional)

-

SAR-260301 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously implant tumor cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer SAR-260301 or vehicle daily by oral gavage.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarkers).

Conclusion

SAR-260301 is a selective PI3Kβ inhibitor that has demonstrated potent activity in preclinical models, particularly in the context of PTEN-deficient cancers. While its clinical development was halted due to pharmacokinetic challenges, the study of SAR-260301 has provided valuable insights into the therapeutic potential of targeting the PI3Kβ isoform. The methodologies and data presented in this technical guide serve as a comprehensive resource for researchers in the field of oncology and drug development who are investigating the PI3K/Akt/mTOR pathway and the development of novel targeted therapies. Further research into isoform-selective PI3K inhibitors with improved pharmacokinetic properties may hold promise for the treatment of cancers with specific molecular alterations.

References

- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Preclinical Rationale for SAR-260301 in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR-260301 is a potent and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta (PI3Kβ) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. The rationale for developing a PI3Kβ-specific inhibitor stems from the observation that tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN) are particularly dependent on PI3Kβ signaling for their growth and survival. This document provides a comprehensive overview of the preclinical data supporting the development of SAR-260301 for the treatment of solid tumors, with a focus on PTEN-deficient cancers.

Mechanism of Action

SAR-260301 is an orally bioavailable small molecule that selectively inhibits the kinase activity of the p110β catalytic subunit of PI3K. In PTEN-deficient tumors, the loss of PTEN function leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity. This accumulation results in the constitutive activation of the downstream effectors Akt and mTOR, promoting cell proliferation and survival. By specifically targeting PI3Kβ, SAR-260301 aims to block this aberrant signaling cascade, leading to apoptosis and inhibition of tumor growth in PTEN-deficient tumor cells.[1] The selectivity for PI3Kβ over other class I isoforms is intended to provide a more favorable therapeutic window with reduced on-target toxicities associated with pan-PI3K inhibitors.[1]

PI3K/Akt/mTOR Signaling Pathway and SAR-260301 Inhibition

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention for SAR-260301.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of SAR-260301.

Quantitative Data Summary

The preclinical activity of SAR-260301 has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of SAR-260301

| Parameter | Value | Reference |

| PI3Kβ IC50 | 23 nM | [2] |

| PI3Kβ IC50 | 52 nM | [2][3] |

| PI3Kδ Selectivity | 26-fold vs PI3Kβ | [4] |

| PI3Kα Selectivity | 88-fold vs PI3Kβ | [4] |

Table 2: In Vitro Cellular Activity of SAR-260301 in PTEN-deficient Cell Lines

| Cell Line | Assay | IC50 / Effect | Reference |

| UACC-62 (Melanoma) | pAkt-S473 Inhibition | 0.06 µM (IC50) | [2] |

| UACC-62 (Melanoma) | Cell Proliferation | 6.5 µM (IC40) | [5] |

| WM-266.4 (Melanoma) | Cell Proliferation | 3.3 µM (IC40) | [5] |

| LNCaP (Prostate) | Cell Proliferation (low serum) | 2.9 µM (IC50) | [2] |

| LNCaP (Prostate) | Cell Proliferation (high serum) | 5.0 µM (IC50) | [2] |

| PC3 (Prostate) | pAkt-S473 Inhibition | 39-310 nM (IC50 range) | [4] |

| PC3 (Prostate) | pAkt-T308 Inhibition | 20-209 nM (IC50 range) | [4] |

| PC3 (Prostate) | Cell Proliferation (prolonged treatment) | Cytostatic effect at 3-10 µM | [5] |

Table 3: In Vivo Antitumor Efficacy of SAR-260301 in Xenograft Models

| Model | Treatment | Outcome | Reference |

| UACC-62 (Melanoma) | SAR-260301 (150 mg/kg, BID) | Significant tumor growth inhibition (ΔT/ΔC of 39%) | [2][6] |

| UACC-62 (Melanoma) | SAR-260301 + Vemurafenib (BRAF inhibitor) | Synergistic antitumor activity | |

| UACC-62 (Melanoma) | SAR-260301 + Selumetinib (MEK inhibitor) | Synergistic antitumor activity | |

| WM-266.4 (Melanoma) | SAR-260301 + Vemurafenib (BRAF inhibitor) | Synergistic antitumor activity | |

| WM-266.4 (Melanoma) | SAR-260301 + Selumetinib (MEK inhibitor) | Synergistic antitumor activity |

Experimental Protocols

In Vitro Assays

Cell Culture: Human cancer cell lines (e.g., UACC-62, WM-266.4, LNCaP, PC3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability/Proliferation Assay (MTT or Sulforhodamine B Assay):

-

Seed cells in 96-well plates at a predetermined optimal density.

-

Allow cells to attach overnight.

-

Treat cells with serial dilutions of SAR-260301 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

For SRB assay, fix cells with trichloroacetic acid, stain with SRB dye, and then solubilize the dye.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

Caption: Workflow for in vitro cell viability assay.

Western Blot Analysis for pAkt Inhibition:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with SAR-260301 at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software.

Caption: Workflow for Western blot analysis of pAkt inhibition.

In Vivo Xenograft Studies

Animal Models: Female athymic nude or SCID mice (6-8 weeks old) are typically used. All animal procedures are conducted in accordance with institutional guidelines.

Tumor Implantation:

-

Harvest cultured tumor cells (e.g., UACC-62) during their exponential growth phase.

-

Resuspend the cells in a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

Drug Treatment and Tumor Measurement:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer SAR-260301 orally at the specified dose and schedule (e.g., 150 mg/kg, twice daily). The vehicle control group receives the formulation vehicle.

-

For combination studies, administer the second agent (e.g., vemurafenib or selumetinib) according to its established protocol.

-

Measure tumor volume (Volume = (length x width²)/2) and body weight two to three times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Caption: Workflow for in vivo xenograft studies.

Rationale for Combination Therapies

The preclinical data also provides a strong rationale for combining SAR-260301 with inhibitors of the MAPK pathway (e.g., BRAF or MEK inhibitors) in tumors that harbor mutations in both the PI3K and MAPK pathways, such as PTEN-deficient and BRAF-mutant melanomas. The co-activation of these two key signaling pathways can lead to resistance to single-agent targeted therapies. By simultaneously inhibiting both pathways, a synergistic antitumor effect can be achieved, potentially overcoming resistance and improving therapeutic outcomes.

Conclusion

The preclinical data for SAR-260301 demonstrates its potent and selective inhibition of PI3Kβ, leading to the suppression of the PI3K/Akt/mTOR signaling pathway and significant antitumor activity in PTEN-deficient solid tumor models, both as a single agent and in combination with MAPK pathway inhibitors. These findings provided a strong rationale for the clinical development of SAR-260301 in patients with PTEN-deficient cancers. Although clinical development was ultimately halted due to pharmacokinetic challenges, the preclinical studies of SAR-260301 have contributed valuable insights into the therapeutic potential of targeting PI3Kβ in specific cancer subtypes.[7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

SAR-260301: An In-depth Technical Guide on its Effects on Apoptosis and Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR-260301 is a potent and selective, orally bioavailable small-molecule inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta (β) isoform.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, proliferation, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. SAR-260301 was developed to specifically target the p110β catalytic subunit of PI3K, with the rationale that this selectivity would be particularly effective in tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN), where PI3Kβ signaling is often dominant.[2] This technical guide provides a comprehensive overview of the preclinical data on the effects of SAR-260301 on apoptosis and cell proliferation, including detailed experimental methodologies and a summary of quantitative data.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

SAR-260301 exerts its anti-neoplastic effects by selectively inhibiting the kinase activity of PI3Kβ.[2] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane. The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B). Consequently, the phosphorylation and activation of a cascade of downstream effectors, including the mammalian target of rapamycin (mTOR), are suppressed. The net effect of this pathway inhibition is the induction of apoptosis and the arrest of cell proliferation in cancer cells that are dependent on PI3Kβ signaling for their survival and growth.[2]

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of SAR-260301.

Quantitative Data on the Effects of SAR-260301

The following tables summarize the available quantitative data on the in vitro and in vivo activity of SAR-260301.

Table 1: In Vitro Inhibitory Activity of SAR-260301

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| PI3Kβ | Kinase Assay | 52 nM | [3] |

| PI3Kδ | Kinase Assay | 26-fold less potent than PI3Kβ | Sanofi, unpublished |

| PI3Kα | Kinase Assay | 88-fold less potent than PI3Kβ | Sanofi, unpublished |

| pAkt-S473 (UACC-62 cells) | Cellular Assay | 39 nM | Sanofi, unpublished |

| pAkt-T308 (UACC-62 cells) | Cellular Assay | 20 nM | Sanofi, unpublished |

| LNCaP (PTEN-deficient prostate cancer) | Cell Proliferation | 2.9 µM (low serum) | Sanofi, unpublished |

| PC3 (PTEN-deficient prostate cancer) | Cell Proliferation | >10 µM (4-day treatment) | Sanofi, unpublished |

| UACC-62 (PTEN-deficient melanoma) | Cell Proliferation | IC40 = 6.5 µM | Sanofi, unpublished |

| WM-266.4 (PTEN-deficient melanoma) | Cell Proliferation | IC40 = 3.3 µM | Sanofi, unpublished |

Table 2: In Vivo Anti-Tumor Efficacy of SAR-260301

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| UACC-62 (melanoma) | Not specified | Significant tumor growth inhibition | [3] |

| PTEN-deficient human tumor xenografts | Oral administration | Dose and time-dependent inhibition of the PI3K pathway | Sanofi, unpublished |

Note: While SAR-260301 demonstrated preclinical activity, its clinical development was terminated due to rapid clearance in humans, which prevented sustained pathway inhibition at tolerable doses.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key assays used to evaluate the effects of PI3K inhibitors like SAR-260301 on apoptosis and cell proliferation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

96-well flat-bottom plates

-

Complete cell culture medium

-

SAR-260301 (or other PI3K inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of SAR-260301 in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control wells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A simplified workflow for the MTT cell proliferation assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

SAR-260301 (or other PI3K inhibitor)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of SAR-260301 for the specified duration (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Caption: A streamlined workflow for the Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

White-walled 96-well plates

-

SAR-260301 (or other PI3K inhibitor)

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Allow cells to attach overnight, then treat with various concentrations of SAR-260301 for the desired time.

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an orally administered PI3K inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cell line (e.g., PTEN-deficient)

-

Matrigel (optional)

-

SAR-260301 formulated for oral administration

-

Vehicle control for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer SAR-260301 orally at the desired dose and schedule (e.g., once or twice daily). Administer the vehicle to the control group.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion